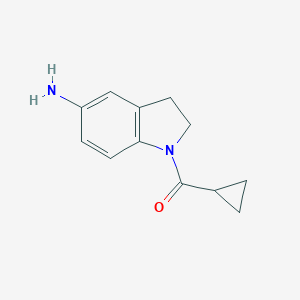

(5-Aminoindolin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYDFTDAOXGPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation of 5-Nitroindole

The synthesis begins with the N-acylation of 5-nitroindole (1 ) using cyclopropanecarbonyl chloride under anhydrous conditions. This step introduces the cyclopropylmethanone moiety at the indole nitrogen, forming intermediate 2f (5-nitro-1-(cyclopropylcarbonyl)indole). The reaction is conducted in dimethylformamide (DMF) with sodium hydride (NaH) as a base, facilitating deprotonation of the indole nitrogen and subsequent nucleophilic acyl substitution.

Key conditions:

-

Reagents : 5-Nitroindole, cyclopropanecarbonyl chloride, NaH, anhydrous DMF.

-

Temperature : Room temperature.

-

Yield : High (>85%, inferred from analogous reactions in the series).

The choice of DMF as a solvent ensures solubility of both the indole derivative and the acyl chloride, while NaH promotes efficient deprotonation without side reactions.

Catalytic Hydrogenation to 5-Aminoindoline

The nitro group and indole ring of 2f are simultaneously reduced via catalytic hydrogenation to yield this compound (6f ). This one-pot reduction employs palladium on carbon (Pd/C, 10%) under hydrogen gas (H₂) at atmospheric pressure in ethyl acetate.

Key conditions:

-

Catalyst : 10% Pd/C.

-

Solvent : Ethyl acetate.

-

Pressure : Atmospheric H₂.

The hydrogenation selectively reduces the nitro group to an amine and saturates the indole ring to indoline without over-reducing the cyclopropane carbonyl group. This dual functionality of Pd/C underscores its suitability for complex substrates.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethyl acetate is preferred over protic solvents (e.g., methanol) to prevent hydrolysis of the cyclopropane carbonyl group. Pd/C outperforms alternatives like Raney nickel in achieving complete reduction of the nitro group while preserving the acyl moiety.

Temperature and Pressure Effects

Room-temperature hydrogenation at atmospheric pressure minimizes side reactions, such as ring-opening of the cyclopropane or dehydrogenation of the indoline. Elevated temperatures or pressures are unnecessary due to the high reactivity of the nitro group.

Purification and Analytical Characterization

Purification Techniques

Crude 6f is purified via silica gel column chromatography using gradients of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures further enhances purity (>95% by HPLC).

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet for the cyclopropane methylene (δ 1.05–1.31 ppm) and multiplets for the indoline protons (δ 6.97–7.61 ppm).

-

HPLC : Retention time consistent with a hydrophobic acylated indoline.

Comparative Analysis of Synthetic Approaches

| Parameter | N-Acylation (Step 1) | Hydrogenation (Step 2) |

|---|---|---|

| Reagents | Cyclopropanecarbonyl chloride, NaH | Pd/C, H₂ |

| Solvent | DMF | Ethyl acetate |

| Yield | >85% | ~100% |

| Key Challenge | Moisture sensitivity | Selective reduction |

The two-step process achieves an overall yield of >85%, with the hydrogenation step being near-quantitative. Alternative methods, such as chemical reduction with SnCl₂, were explored for related compounds but resulted in lower yields or undesired by-products .

Chemical Reactions Analysis

Types of Reactions

(5-Aminoindolin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (5-Aminoindolin-1-yl)(cyclopropyl)methanone, particularly in inhibiting tubulin polymerization. This compound has been shown to bind at the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of this compound demonstrated subnanomolar GI50 values, indicating potent cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of multiple kinases and interaction with cellular targets, which contributes to its antiproliferative effects .

Tyrosine Kinase Inhibition

The compound has also been identified as a potential tyrosine kinase inhibitor. Tyrosine kinases play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound could be effective in treating cancers characterized by aberrant tyrosine kinase activity . The structure of the compound allows for specific interactions with the active sites of these kinases, enhancing its efficacy as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that certain derivatives possess significant antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps, including N-alkylation and acylation reactions of indole derivatives. The structure-activity relationship studies indicate that modifications to the cyclopropyl group or the indole moiety can significantly affect the biological activity of the compound. For example, variations in substituents on the indole ring have been correlated with changes in potency against cancer cells .

Computational Studies

Computational docking studies have been instrumental in understanding how this compound interacts with its biological targets. These studies help predict binding affinities and elucidate the molecular mechanisms underlying its therapeutic effects. Such insights are crucial for guiding further modifications to enhance efficacy and selectivity .

Case Studies and Research Findings

Several research findings underscore the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of (5-Aminoindolin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares (5-Aminoindolin-1-yl)(cyclopropyl)methanone with key analogs from literature and commercial sources:

Key Findings from Comparative Analysis

Indoline vs. Indole Derivatives

- Solubility: The 5-amino group enhances aqueous solubility relative to non-polar substituents (e.g., benzyloxy in compound 15), though cyclopropane may offset this via hydrophobic effects .

Cyclopropane-Containing Compounds

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, a feature shared across analogs like w13 () and thiazolyl methanone (). This could prolong half-life in vivo compared to non-cyclopropane analogs.

- Synthetic Complexity : Cyclopropane integration often requires specialized reagents (e.g., cyclopropanecarbonyl chloride in ), contributing to discontinuation challenges for the target compound .

Amino-Substituted Analogs

- Biological Activity: The 5-amino group in the target compound may mimic natural ligands in enzyme-binding sites, a hypothesis supported by studies on indoline-based autophagy inhibitors (). In contrast, isoindolinone derivative w13 () uses a chloro substituent for steric effects, favoring kinase inhibition over autophagy modulation.

Research Implications and Limitations

- Pharmacological Potential: The discontinuation of this compound contrasts with its structural promise in autophagy studies, suggesting a need for improved synthetic routes or alternative sourcing .

- Comparative Drug Design: Analogs like compound 3 () demonstrate that minor substitutions (e.g., omitting the 5-amino group) can retain bioactivity while simplifying synthesis, offering a viable compromise for further development.

Biological Activity

(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indoline core substituted with an amino group and a cyclopropyl moiety. This structural arrangement is significant for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy. The following mechanisms have been identified:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. For instance, derivatives that bind to the colchicine site on tubulin can induce cell cycle arrest and apoptosis in cancer cells .

- Kinase Inhibition : The compound may also interact with multiple kinases involved in cancer progression. Studies have demonstrated that certain indole derivatives can inhibit kinases like AURKA, FLT3, and MEK, leading to reduced tumor cell proliferation .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Pharmacological Potential

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Cancer Treatment : Given its structural similarities to known anticancer agents, this compound could be developed as a selective inhibitor of cancer cell growth. The ability to induce apoptosis through tubulin inhibition is particularly promising for targeting various malignancies.

- Antiviral Activity : The mechanism by which some indole derivatives inhibit viral entry into host cells may also apply to this compound. This potential antiviral activity warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.